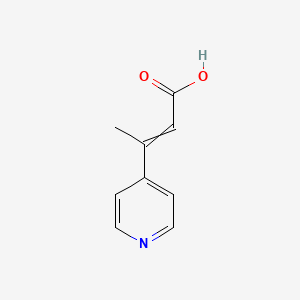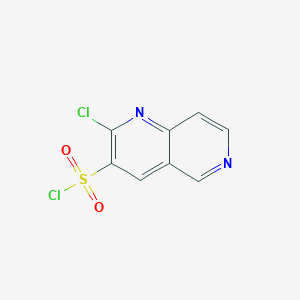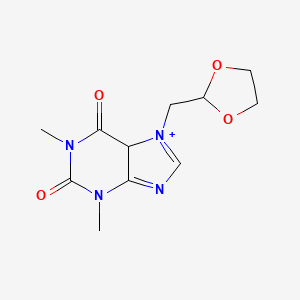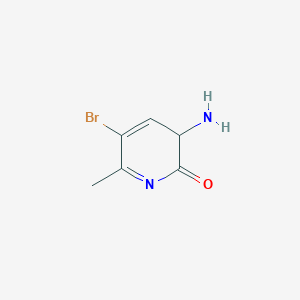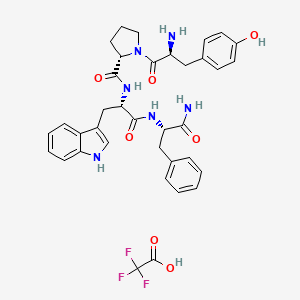
Endomorphin-1 Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endomorphin-1 Trifluoroacetate is a synthetic derivative of the endogenous opioid peptide, Endomorphin-1. Endomorphin-1 is known for its high affinity and selectivity for the μ-opioid receptor, making it a potent analgesic agent. The trifluoroacetate salt form enhances its stability and solubility for research and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Endomorphin-1 Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
化学反应分析
Types of Reactions: Endomorphin-1 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its aromatic amino acids .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize the tryptophan residue.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents during peptide synthesis
Major Products Formed: The major products formed from these reactions are modified peptides with altered biological activity. For example, oxidation of tryptophan can lead to the formation of kynurenine .
科学研究应用
Endomorphin-1 Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses in animal models.
Medicine: Explored as a potential therapeutic agent for pain management with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and in the study of opioid receptor interactions .
作用机制
Endomorphin-1 Trifluoroacetate exerts its effects by binding to the μ-opioid receptor. This binding activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesia. The compound also modulates ion channels and neurotransmitter release, contributing to its analgesic effects .
相似化合物的比较
Endomorphin-2: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Morphine: A well-known opioid analgesic with a different chemical structure but similar μ-opioid receptor affinity.
Naloxone: An opioid antagonist used to reverse opioid overdose, structurally different but interacts with the same receptor .
Uniqueness: Endomorphin-1 Trifluoroacetate is unique due to its high selectivity and affinity for the μ-opioid receptor, combined with its synthetic stability and solubility provided by the trifluoroacetate salt form. This makes it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C36H39F3N6O7 |
|---|---|
分子量 |
724.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H38N6O5.C2HF3O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;3-2(4,5)1(6)7/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);(H,6,7)/t26-,28-,29-,30-;/m0./s1 |
InChI 键 |
HHLSEYUJSLAGOQ-YAOJAVRNSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)
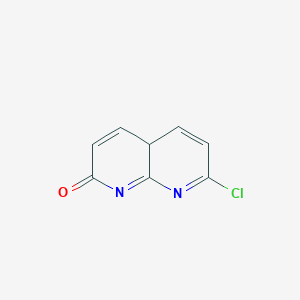

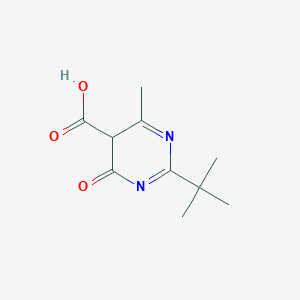
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12357463.png)
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12357470.png)
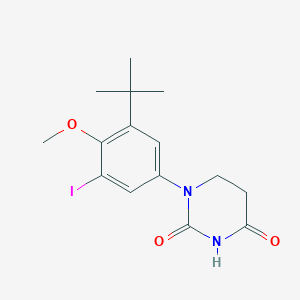
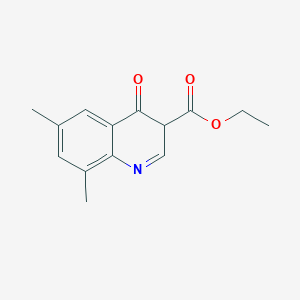
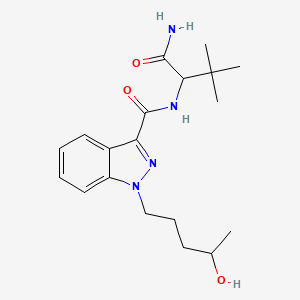
![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
